molecular formula C13H11N3 B15345674 Quinoline, 2-(1-methyl-1H-imidazol-5-yl)- CAS No. 2552-97-8

Quinoline, 2-(1-methyl-1H-imidazol-5-yl)-

Cat. No.: B15345674
CAS No.: 2552-97-8
M. Wt: 209.25 g/mol
InChI Key: MAJBLSDHYUPQQD-UHFFFAOYSA-N
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Description

2-(3-methylimidazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogen-containing bicyclic aromatic compound, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylimidazol-4-yl)quinoline typically involves the following steps:

    Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde to form imidazole.

    Quinoline synthesis: Quinoline can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Coupling of imidazole and quinoline: The final step involves coupling the imidazole ring with the quinoline ring. This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced to the quinoline ring under basic conditions.

Industrial Production Methods

Industrial production of 2-(3-methylimidazol-4-yl)quinoline may involve large-scale synthesis using the above methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylimidazol-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline or imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated quinoline derivatives can be used for nucleophilic substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of quinoline and imidazole.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted quinoline or imidazole derivatives with various functional groups.

Scientific Research Applications

2-(3-methylimidazol-4-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methylimidazol-4-yl)quinoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects. The exact pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the imidazole ring, used in antimalarial drugs.

    Imidazole: A simpler structure without the quinoline ring, used in antifungal medications.

    2-(3-methylimidazol-4-yl)pyridine: Similar structure with a pyridine ring instead of quinoline.

Uniqueness

2-(3-methylimidazol-4-yl)quinoline is unique due to its combined structural features of quinoline and imidazole, which confer distinct chemical and biological properties

Properties

CAS No.

2552-97-8

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)quinoline

InChI

InChI=1S/C13H11N3/c1-16-9-14-8-13(16)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3

InChI Key

MAJBLSDHYUPQQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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